molecular formula C12H10N2O5 B1356392 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid CAS No. 88796-61-6

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid

Cat. No.: B1356392
CAS No.: 88796-61-6
M. Wt: 262.22 g/mol
InChI Key: KEJMTVUKDIOHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid is an organic compound that features a nitrofuran moiety linked to a benzoic acid structure via a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid typically involves the following steps:

  • Nitration of Furan: : The starting material, furan, undergoes nitration to form 5-nitrofuran. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield.

  • Formation of 5-Nitrofuran-2-ylmethylamine: : The nitrofuran derivative is then reacted with formaldehyde and ammonia or a primary amine to form 5-nitrofuran-2-ylmethylamine. This step involves a Mannich reaction, which is typically conducted in an aqueous or alcoholic medium under reflux conditions.

  • Coupling with Benzoic Acid: : The final step involves coupling 5-nitrofuran-2-ylmethylamine with benzoic acid. This can be achieved through an amide bond formation reaction, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitro derivatives or ring-opened products.

    Reduction: The nitro group in the furan ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives or ring-opened products.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The nitrofuran moiety is known for its ability to interfere with bacterial DNA synthesis.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways involving nitrofuran derivatives.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid involves the interaction of the nitrofuran moiety with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. This results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrofuran-2-carboxylic acid: Similar nitrofuran structure but with a carboxylic acid group directly attached to the furan ring.

    4-Aminobenzoic acid: Similar benzoic acid structure but with an amino group instead of the nitrofuran moiety.

    Nitrofurantoin: A well-known nitrofuran antibiotic with a similar nitrofuran moiety but different substituents.

Uniqueness

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid is unique due to its specific combination of a nitrofuran moiety and a benzoic acid structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(5-nitrofuran-2-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-12(16)8-1-3-9(4-2-8)13-7-10-5-6-11(19-10)14(17)18/h1-6,13H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJMTVUKDIOHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526497
Record name 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88796-61-6
Record name 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.